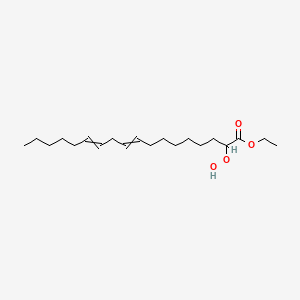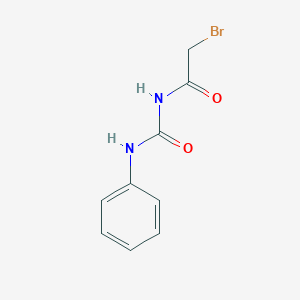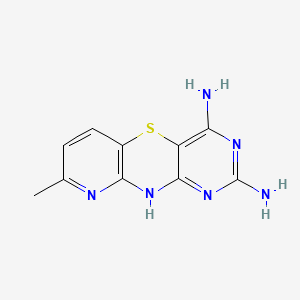
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- is a heterocyclic compound that features a fused ring system combining pyridine, pyrimidine, and thiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- typically involves the sequential treatment of precursor compounds under specific reaction conditions. One common method involves the reaction of 4-bromo-3,6-dichloropyridazine with 2-aminothiophenol, followed by heterocyclization in the presence of sodium amide . The reaction conditions often include the use of acetonitrile as a solvent and room temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- involves its interaction with molecular targets such as enzymes or receptors. For instance, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-10H-pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine
- 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines
- Pyrimido[4,5-b]quinolines
Uniqueness
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
63931-09-9 |
|---|---|
Molecular Formula |
C10H10N6S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
13-methyl-9-thia-2,4,6,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3,5,7,11,13-hexaene-5,7-diamine |
InChI |
InChI=1S/C10H10N6S/c1-4-2-3-5-8(13-4)15-9-6(17-5)7(11)14-10(12)16-9/h2-3H,1H3,(H5,11,12,13,14,15,16) |
InChI Key |
RGBIYOVCIRBCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)SC3=C(N=C(N=C3N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


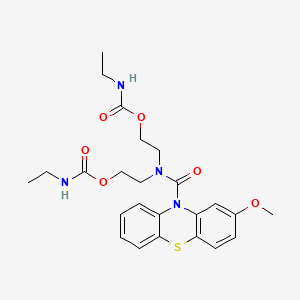
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
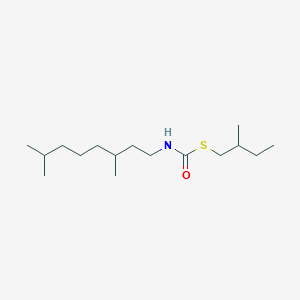
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
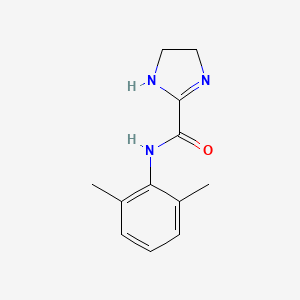
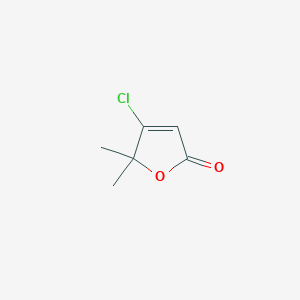
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
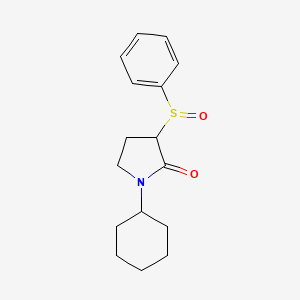
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)

